molecular formula C16H16O4 B5692823 4-methoxyphenyl (4-methylphenoxy)acetate

4-methoxyphenyl (4-methylphenoxy)acetate

Cat. No.: B5692823
M. Wt: 272.29 g/mol
InChI Key: LMKUXAOGDUSSHD-UHFFFAOYSA-N
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Description

4-Methoxyphenyl (4-methylphenoxy)acetate is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of a methoxy group attached to a phenyl ring and a methylphenoxy group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxyphenyl (4-methylphenoxy)acetate can be achieved through several methods. One common approach involves the esterification of 4-methoxyphenylacetic acid with 4-methylphenol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl (4-methylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxyphenyl (4-methylphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxyphenyl (4-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The methoxy and methylphenoxy groups can participate in various biochemical interactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl (3-methylphenoxy)acetate
  • 4-Methoxyphenylacetic acid
  • 4-Methylphenoxyacetic acid

Comparison

4-Methoxyphenyl (4-methylphenoxy)acetate is unique due to the presence of both methoxy and methylphenoxy groups, which impart specific chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it suitable for distinct applications in research and industry .

Properties

IUPAC Name

(4-methoxyphenyl) 2-(4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-12-3-5-14(6-4-12)19-11-16(17)20-15-9-7-13(18-2)8-10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKUXAOGDUSSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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